N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide
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Overview
Description
N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide typically involves the alkylation of 3,4-dihydroquinoline derivativesThe reaction conditions often involve the use of mild bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoline: A precursor in the synthesis of N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Tetrahydroquinoline: Reduced derivatives with potential bioactivity
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]but-2-ynamide |
InChI |
InChI=1S/C16H20N2O/c1-2-7-16(19)17-11-6-13-18-12-5-9-14-8-3-4-10-15(14)18/h3-4,8,10H,5-6,9,11-13H2,1H3,(H,17,19) |
InChI Key |
XWKHARKVFMFCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
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